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Introduction

Erythropoietin (EPO) is a heavily glycosylated protein hormone that plays a crucial role in the
production of red blood cells. The glycosylation profile of EPO is critical for its biological activity,
stability, and serum half-life. Variations in glycosylation can significantly impact the efficacy and
safety of recombinant human EPO (rhEPO) used as a biotherapeutic. Mass spectrometry (MS)
has emerged as a powerful and indispensable tool for the detailed characterization of EPO
glycosylation, providing insights into glycan composition, structure, and site-specific
heterogeneity. This application note provides an overview of MS-based strategies and detailed
protocols for the comprehensive analysis of EPO glycosylation.

Glycosylation of EPO is complex, consisting of three N-glycosylation sites at asparagine
residues 24, 38, and 83, and one O-glycosylation site at serine 126.[1] The N-glycans are
typically complex-type structures with multiple antennae, decorated with sialic acids, which are
crucial for the protein's function. The inherent heterogeneity of these glycan structures presents
a significant analytical challenge.

This document outlines three primary mass spectrometry-based workflows for the in-depth
characterization of EPO glycosylation:

» Released N-Glycan Analysis: Involves the enzymatic release of N-glycans from the protein,
followed by labeling and analysis by techniques such as MALDI-TOF-MS or LC-ESI-MS.
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This approach provides a global profile of the N-glycan population.

o Glycopeptide Analysis (Bottom-Up Approach): This method involves the proteolytic digestion
of the EPO protein into smaller peptides, some of which will have attached glycans.
Subsequent LC-MS/MS analysis of these glycopeptides allows for the characterization of
site-specific glycosylation.

¢ Intact and De-N-Glycosylated Protein Analysis: Analysis of the intact glycoprotein provides
information on the overall glycoform distribution. Enzymatic removal of N-glycans followed by
LC-MS analysis allows for the characterization of O-glycosylation based on mass shifts.[2][3]

These approaches, often used in combination, provide a comprehensive picture of the macro-
and micro-heterogeneity of EPO glycosylation.

Experimental Protocols

Protocol 1: Released N-Glycan Analysis by MALDI-TOF-
MS

This protocol describes the release of N-glycans from EPO, derivatization of sialic acids, and
subsequent analysis by MALDI-TOF-MS.

1. N-Glycan Release:

e Dilute 5 pug of EPO in 100 pL of 100 mM formic acid and incubate for 15 minutes at room
temperature, followed by freeze-drying.[4]

» Reconstitute the dried protein in 10 pL of phosphate-buffered saline (PBS) containing 1%
NP-40.[4]

e Add 0.5 units of PNGase F and incubate for approximately 18 hours to release the N-
glycans.[4]

2. Sialic Acid Derivatization (optional but recommended for MALDI):

o Perform derivatization to stabilize sialic acids for MALDI-MS analysis. A common method is
ethyl esterification.

3. Sample Cleanup:
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Perform solid-phase extraction (SPE) to purify the released glycans.

4. MALDI-TOF-MS Analysis:

Mix the purified glycans with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid - DHB).
Spot the mixture onto a MALDI target plate and allow it to dry.
Acquire mass spectra in positive ion mode.

Protocol 2: Glycopeptide Analysis by LC-ESI-MS/MS
(Bottom-Up)

This protocol details the steps for generating and analyzing glycopeptides from EPO to
determine site-specific glycosylation.

1. Protein Denaturation, Reduction, and Alkylation:

o Denature the EPO sample using 6 M urea.[2]

e Reduce disulfide bonds by adding 20 mM dithiothreitol (DTT) and incubating at 56 °C for 30
minutes.[2]

o Alkylate the free cysteine residues with 40 mM iodoacetamide (IAA) at room temperature for
30 minutes in the dark.[2]

o Exchange the buffer to 100 mM ammonium bicarbonate (ABC) using a 3 kDa cutoff
centrifugal filter.[2]

2. Proteolytic Digestion:

» Digest the protein into peptides using a protease such as trypsin, chymotrypsin, or Glu-C.
The choice of enzyme can be optimized to generate glycopeptides of a suitable size for MS
analysis.[2][5] For a combined approach, trypsin and GluC digestion can provide higher
sequence coverage.[5]

o For tryptic digestion, add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate
at 37 °C overnight.

3. Glycopeptide Enrichment (Optional):

e Enrich glycopeptides from the complex peptide mixture using techniques like Hydrophilic
Interaction Liquid Chromatography (HILIC) solid-phase extraction.[5]
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4. LC-ESI-MS/MS Analysis:

o Separate the peptides using a nano-liquid chromatography (nanoLC) system with a reverse-
phase column.

¢ Analyze the eluting peptides using an electrospray ionization (ESI) mass spectrometer
capable of tandem MS (MS/MS).

o Data-dependent acquisition is typically used, where precursor ions are selected for
fragmentation to generate MS/MS spectra for peptide and glycan identification.

Protocol 3: O-Glycan Analysis by LC-MS of De-N-
Glycosylated EPO

This protocol describes the characterization of O-glycans by analyzing the EPO protein after
the enzymatic removal of N-glycans.

1. De-N-Glycosylation:
o Perform N-glycan release as described in Protocol 1, Step 1.
2. LC-MS Analysis of De-N-Glycosylated Protein:

o Separate the de-N-glycosylated EPO species using liquid chromatography.

e Analyze the eluting protein using a high-resolution mass spectrometer.

» Deconvolute the resulting mass spectra to determine the monoisotopic masses of the
different species present.[3][6]

« ldentify O-glycan compositions based on the mass difference between the non-O-
glycosylated and O-glycosylated protein species.[2][3]

Data Presentation

The quantitative data obtained from mass spectrometry analysis of EPO glycosylation can be
summarized in tables to facilitate comparison and interpretation.

Table 1: Relative Abundance of N-Glycan Species in rhEPO
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Glycan Composition

Proposed Structure

Relative Abundance (%)

Neu5Ac2Hex5HexNAc4 Di-sialylated bi-antennary Varies by batch
Neu5Ac3Hex6HexNAc5 Tri-sialylated tri-antennary Varies by batch
Neu5Ac4Hex7HexNAc6 Tetra-sialylated tetra-antennary  Varies by batch

NeuS5Ac4Hex7HexNAc6Fucl

Fucosylated tetra-sialylated

tetra-antennary

Varies by batch

Note: The relative abundances of specific glycoforms can vary significantly between different
recombinant EPO products and even between different manufacturing batches.

Table 2: Sialic Acid Quantification in Different EPO Batches

Average Sialic Acid

EPO Batch Neu5Ac | Neu5Gc Ratio

Content per Molecule
EPO-3 ~18 Varies
EPO-4 ~17 Varies

Data adapted from a study comparing two EPO batches, where the amount of Neu5Ac was
found to be 17 to 18-fold larger than Neu5Gc.[2][3]

Table 3: O-Glycan Composition of De-N-Glycosylated EPO

Deduced O-Glycan

Species Monoisotopic Mass (Da) .
Composition

Non-O-glycosylated EPO 18459.584 -

O-glycosylated EPO 1 19115.795 Neu5AclHexNAclHex1

O-glycosylated EPO 2 19406.902 Neu5Ac2HexNAclHex1
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Data based on LC-MS analysis of de-N-glycosylated EPO, showing the identification of two O-
glycan compositions based on mass shifts from the non-glycosylated form.[2][3]

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the characterization of EPO

glycosylation.
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Caption: Workflow for Released N-Glycan Analysis of EPO.
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Caption: Bottom-Up Glycopeptide Analysis Workflow for EPO.
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Caption: Workflow for O-Glycan Analysis of De-N-Glycosylated EPO.

Conclusion

Mass spectrometry offers a suite of powerful analytical techniques for the detailed
characterization of EPO glycosylation. By employing a multi-faceted approach that includes the
analysis of released glycans, glycopeptides, and the intact protein, researchers and drug
development professionals can obtain a comprehensive understanding of the glycosylation
profile of EPO. The protocols and workflows described in this application note provide a solid
foundation for the implementation of these methods for routine characterization, quality control,
and comparability studies of EPO biotherapeutics. The detailed information on glycan structure
and heterogeneity is crucial for ensuring the safety and efficacy of these life-saving drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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